UDM-001651 - 1477497-01-0

UDM-001651

Catalog Number: EVT-284811
CAS Number: 1477497-01-0
Molecular Formula: C28H23N3O5S
Molecular Weight: 513.568
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDM-001651 is a potent , selective and orally active Protease-Activated Receptor 4 (PAR4) Antagonist with in Vivo Antithrombotic Efficacy (IC50 = 2.4 nM). UDM-001651 was evaluated in a monkey thrombosis model and shown to have robust antithrombotic efficacy and no prolongation of kidney bleeding time. This combination of excellent efficacy and safety margin strongly validates PAR4 antagonism as a promising antithrombotic mechanism.
Source and Classification

UDM-001651 has been studied for its pharmacological properties and efficacy in various models, including monkey thrombosis models, where it demonstrated robust antithrombotic efficacy without prolonging kidney bleeding time . It is categorized under small molecules that target specific receptors and transporters involved in neurotransmitter regulation.

Synthesis Analysis

Technical Aspects

Key technical aspects of the synthesis include:

  • Microwave-Assisted Reactions: This method allows for rapid heating and improved reaction kinetics.
  • Controlled Reaction Conditions: Optimization of pH and temperature is crucial for achieving desired product characteristics.
Chemical Reactions Analysis

Reactions and Technical Details

UDM-001651 primarily engages in interactions that inhibit VMAT2 activity. The compound's reactivity is characterized by its ability to bind to VMAT2, thereby preventing dopamine from being packaged into synaptic vesicles. This inhibition leads to a decrease in dopamine release into the synaptic cleft, which is crucial for managing conditions like tardive dyskinesia.

Technical Details of Reactions

  • Binding Affinity: The binding affinity of UDM-001651 to VMAT2 can be quantified using concentration-response curves derived from assays.
  • Inhibition Mechanism: The compound's mechanism involves competitive inhibition at the transporter site.
Mechanism of Action

Process and Data

The mechanism of action for UDM-001651 revolves around its role as a VMAT2 inhibitor. By inhibiting this transporter, UDM-001651 reduces the intracellular storage of dopamine, leading to decreased release during synaptic transmission. This action addresses the hyperdopaminergic state often seen in tardive dyskinesia.

Data Supporting Mechanism

Studies have shown that UDM-001651 effectively reduces dopaminergic signaling through its action on VMAT2, providing a therapeutic avenue for managing symptoms associated with excessive dopamine activity.

Physical and Chemical Properties Analysis

Physical Properties

UDM-001651 exhibits several notable physical properties:

  • Molecular Weight: Approximately 702.89 g/mol.
  • Solubility: The solubility profile varies depending on pH and solvent conditions.

Chemical Properties

The chemical properties include:

  • Stability: Stability under various environmental conditions is essential for pharmaceutical applications.
  • Reactivity: Reactivity with other biological molecules can influence its therapeutic efficacy.
Applications

Scientific Uses

UDM-001651 has significant potential applications in:

  • Neurology: As a treatment option for tardive dyskinesia by modulating dopamine levels.
  • Cardiology: Its antithrombotic properties may offer therapeutic benefits in managing thrombotic disorders.

Research continues to explore additional applications across various fields due to its unique pharmacological profile.

Introduction to Protease-Activated Receptor 4 (PAR4) and Thrombosis

PAR4 Signaling Mechanisms in Platelet Activation

Protease-activated receptor 4 (PAR4) is a G-protein-coupled receptor central to thrombin-mediated platelet activation. Unlike its counterpart PAR1, which responds rapidly to low thrombin concentrations (sub-nanomolar), PAR4 requires ~10-fold higher thrombin levels for activation due to less efficient cleavage kinetics [4] [6]. This differential activation threshold establishes distinct signaling roles: PAR1 triggers rapid but transient intracellular calcium mobilization and platelet shape change, while PAR4 sustains prolonged calcium signaling (Figure 1) [4] [6]. This sustained signal is critical for stable thrombus formation through:

  • Phosphatidylserine (PS) exposure: Creates a procoagulant surface for thrombin generation
  • αIIbβ3 integrin stabilization: Maintains platelet aggregation
  • Platelet-neutrophil aggregation: Amplifies inflammatory thrombosis [2] [9]

Table 1: PAR1 vs. PAR4 Signaling Kinetics

CharacteristicPAR1PAR4
Thrombin sensitivityHigh (sub-nM)Low (>10 nM)
Signaling durationTransient (seconds)Sustained (minutes)
Key functionsInitial platelet shape change, transient aggregationStable thrombus formation, PS exposure, thrombin burst
GPIbα cofactor requirementYesNo [10]

Rationale for PAR4 Antagonism in Antithrombotic Therapy

Targeting PAR4 offers a mechanistically distinct antithrombotic strategy by selectively disrupting the sustained phase of thrombin signaling while preserving initial hemostatic functions mediated by PAR1 (Figure 1B) [4] [6]. Genetic evidence strongly supports this approach: Humans carrying the PAR4 rs2227376 single nucleotide polymorphism (Pro310Leu) exhibit reduced PAR4 reactivity and decreased venous thromboembolism risk [2]. Mouse studies confirm that the homologous PAR4-P322L mutation reduces:

  • Venous thrombus size by >40%
  • Platelet procoagulant activity (phosphatidylserine exposure)
  • Thrombin generation potential
  • Platelet-neutrophil aggregates [2]

Critically, PAR4 inhibition uniquely impairs procoagulant platelet formation without affecting initial aggregation responses to other agonists (e.g., ADP, collagen) [9]. This contrasts with P2Y12 inhibitors (e.g., clopidogrel) that broadly suppress amplification pathways.

Historical Development of PAR4 Inhibitors

Early PAR4 antagonists like YD-3 and ML354 suffered from poor pharmacokinetics, limited selectivity, or low potency, restricting their utility to in vitro studies [6]. The clinical limitations of the PAR1 antagonist vorapaxar (bleeding risk, narrow therapeutic window) intensified interest in PAR4-selective blockers [6] [9]. Bristol-Myers Squibb’s BMS-986120 represented a breakthrough as the first potent, orally bioavailable PAR4 antagonist advanced to clinical trials, demonstrating efficacy in nonhuman primate thrombosis models with reduced bleeding compared to clopidogrel [6]. UDM-001651 emerged from parallel efforts to identify structurally novel, drug-like PAR4 antagonists suitable for in vivo validation.

Properties

CAS Number

1477497-01-0

Product Name

UDM-001651

IUPAC Name

6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C28H23N3O5S

Molecular Weight

513.568

InChI

InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3

InChI Key

LFOIDLOIBZFWDO-UHFFFAOYSA-N

SMILES

COC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2

Solubility

Soluble in DMSO

Synonyms

UDM-001651; UDM 001651; UDM001651; UDM-1651; UDM 1651; UDM1651;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.